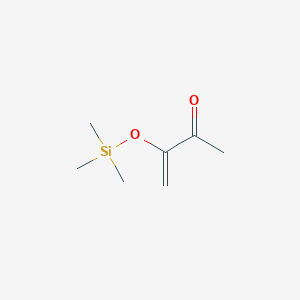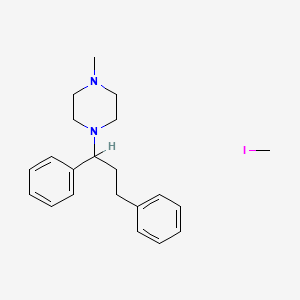
1-(1,3-Diphenylpropyl)-4-methylpiperazine;iodomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Diphenylpropyl)-4-methylpiperazine;iodomethane is a complex organic compound with a unique structure that includes a piperazine ring substituted with a 1,3-diphenylpropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Diphenylpropyl)-4-methylpiperazine typically involves the reaction of 1,3-diphenylpropylamine with 4-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 1-(1,3-Diphenylpropyl)-4-methylpiperazine may involve large-scale batch or continuous processes. The use of advanced techniques such as phase-transfer catalysis and microwave irradiation can enhance the efficiency and scalability of the synthesis . These methods allow for the production of the compound in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Diphenylpropyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
1-(1,3-Diphenylpropyl)-4-methylpiperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(1,3-Diphenylpropyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Diphenylpropyl)-4-methylpiperazine: Contains a similar piperazine ring and diphenylpropyl group.
1,3-Diphenylpropene: Shares the diphenylpropyl structure but lacks the piperazine ring.
1,3-Diphenylpropoxy sulfonic acid: Contains a diphenylpropyl group with a sulfonic acid functional group.
Uniqueness
1-(1,3-Diphenylpropyl)-4-methylpiperazine is unique due to its specific combination of a piperazine ring with a 1,3-diphenylpropyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
40028-10-2 |
|---|---|
Molecular Formula |
C21H29IN2 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1-(1,3-diphenylpropyl)-4-methylpiperazine;iodomethane |
InChI |
InChI=1S/C20H26N2.CH3I/c1-21-14-16-22(17-15-21)20(19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18;1-2/h2-11,20H,12-17H2,1H3;1H3 |
InChI Key |
URVMEBAQOUFSNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CCC2=CC=CC=C2)C3=CC=CC=C3.CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


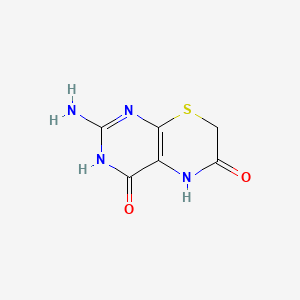
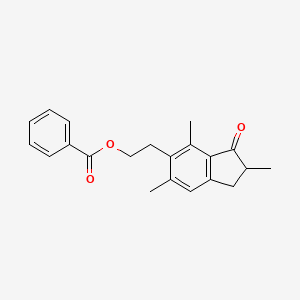
![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
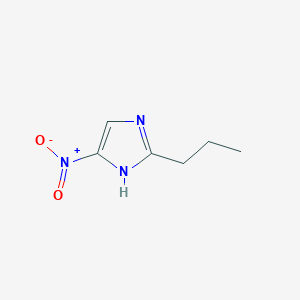
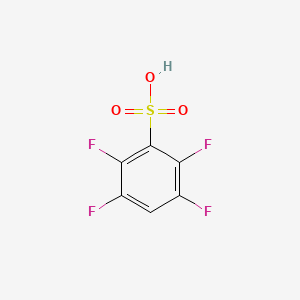
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)
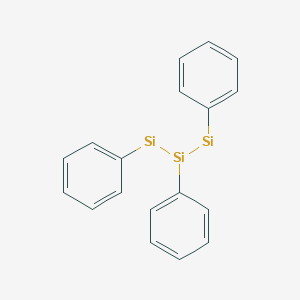
![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)

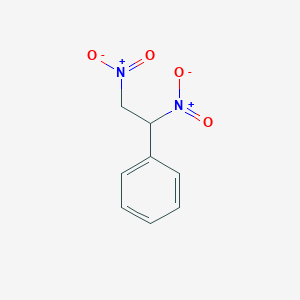
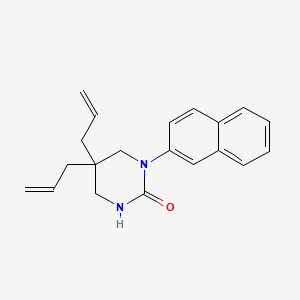
![4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14667155.png)
